![molecular formula C9H11ClO B3042129 1-Chloro-4-(propan-2-yloxy)benzene CAS No. 51241-43-1](/img/structure/B3042129.png)
1-Chloro-4-(propan-2-yloxy)benzene
Overview
Description
1-Chloro-4-(propan-2-yloxy)benzene is a chemical compound with the molecular formula C9H11ClO . It has a molecular weight of 170.64 . .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-(propan-2-yloxy)benzene consists of a benzene ring with a chlorine atom and a propan-2-yloxy group attached to it . The exact linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
1-Chloro-4-(propan-2-yloxy)benzene is a liquid at room temperature . The boiling point and other physical and chemical properties are not specified in the search results .Scientific Research Applications
Synthesis and Optimization
- Synthesis Methods : The compound has been used in the development of synthesis methods for (prop-2-ynyloxy) benzene derivatives. These derivatives were synthesized using reactions with propargyl bromide in the presence of K2CO3 base and acetone as solvent, offering high yields and low cost (Batool et al., 2014).
Catalysis and Chemical Reactions
- Catalytic Applications : Research shows its use in the formation of phosphinite ligands, which react with Ru(II) complexes to form efficient catalysts for the transfer hydrogenation of various ketones (Aydemir et al., 2014).
Synthesis of Heterocyclic Systems
- Heterocyclic System Synthesis : It has been employed in the synthesis of new heterocyclic systems from eugenol, showing significant cytotoxicity against various carcinoma cell lines, indicating potential applications in pharmacology (Taia et al., 2020).
Molecular Aggregation Studies
- Study of Molecular Aggregation : The compound has been part of studies exploring molecular aggregation in organic solvents. These studies are crucial in understanding the properties of molecular interactions and have implications in various fields of chemistry (Matwijczuk et al., 2016).
Polymerization Initiators
- Polymerization Research : Its derivatives have been investigated as initiators for cationic polymerizations, contributing to the development of new polymeric materials (Dittmer et al., 1992).
properties
IUPAC Name |
1-chloro-4-propan-2-yloxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHNKNDCZDDDTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295654 | |
Record name | 1-Chloro-4-(1-methylethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(propan-2-yloxy)benzene | |
CAS RN |
51241-43-1 | |
Record name | 1-Chloro-4-(1-methylethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51241-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-(1-methylethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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